molecular formula C19H20N2O4 B6395034 MFCD18318680 CAS No. 1262010-07-0

MFCD18318680

Cat. No.: B6395034
CAS No.: 1262010-07-0
M. Wt: 340.4 g/mol
InChI Key: GANLKXMILUTUSM-UHFFFAOYSA-N
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Description

This absence highlights a critical gap in the literature reviewed. Typically, MDL numbers correspond to proprietary compounds or intermediates in drug discovery, and their detailed characterization often requires access to specialized databases (e.g., Reaxys, SciFinder) or proprietary research reports. For context, analogous MDL entries (e.g., MFCD11044885 in , MFCD22741544 in ) are heterocyclic or boronic acid derivatives with applications in medicinal chemistry or catalysis. These compounds are often synthesized via Pd-catalyzed cross-coupling reactions or nucleophilic substitutions, as seen in and .

Properties

IUPAC Name

2-methoxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-25-17-16(19(23)24)11-15(12-20-17)13-5-7-14(8-6-13)18(22)21-9-3-2-4-10-21/h5-8,11-12H,2-4,9-10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANLKXMILUTUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC=C(C=C2)C(=O)N3CCCCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688456
Record name 2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262010-07-0
Record name 2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18318680 involves specific reaction conditions and reagents. Typically, the preparation of this compound requires a series of chemical reactions that may include steps such as condensation, cyclization, and purification. The exact synthetic route can vary depending on the desired purity and yield of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to ensure consistent quality and high yield. Industrial methods may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

MFCD18318680 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms of the compound.

    Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and catalysts.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions might involve reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For instance, oxidation may produce various oxidized derivatives, while reduction can yield different reduced forms. Substitution reactions result in compounds with new functional groups replacing the original ones.

Scientific Research Applications

MFCD18318680 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds.

    Biology: The compound may be studied for its biological activity and potential therapeutic uses.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: this compound is utilized in various industrial processes, including the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD18318680 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Understanding these interactions is crucial for elucidating the compound’s effects and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

While MFCD18318680 lacks direct data, the evidence provides comparative frameworks for structurally related compounds. Below is a synthesized analysis based on analogous MDL entries:

Table 1: Key Properties of Structurally Related Compounds

Property MFCD11044885 () MFCD13195646 () MFCD22741544 ()
Molecular Formula C₆H₃Cl₂N₃ C₆H₅BBrClO₂ C₁₇H₁₅FN₈
Molecular Weight 188.01 g/mol 235.27 g/mol 350.35 g/mol
Biological Activity Log S = -2.99 (poor solubility) BBB permeability: Yes Leadlikeness: 1.0
Synthetic Accessibility Brenk alert: 1.0 Synthetic score: 2.07 Multi-step synthesis required
Hazards H315-H319 (skin/eye irritation) H302 (acute toxicity) Not specified

Key Findings from Comparative Studies

Solubility and Bioavailability :

  • MFCD11044885 () exhibits poor aqueous solubility (Log S = -2.99), limiting its utility in drug formulations. In contrast, MFCD13195646 () shows high GI absorption and BBB permeability, making it a candidate for CNS-targeted therapies .
  • MFCD22741544 () has a leadlikeness score of 1.0, indicating favorable drug-like properties but requires complex multi-step synthesis .

Structural Complexity: Boronic acid derivatives (e.g., MFCD13195646 in ) are prized for Suzuki-Miyaura coupling but face stability issues in aqueous media .

Hazard Profiles :

  • Chlorinated compounds (e.g., MFCD11044885 in ) often carry skin/eye irritation risks (H315-H319), necessitating protective handling protocols .

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